2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

Catalog No.
S3313098
CAS No.
62148-67-8
M.F
C14H10ClFO
M. Wt
248.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

CAS Number

62148-67-8

Product Name

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

IUPAC Name

2-chloro-1-(4-fluorophenyl)-2-phenylethanone

Molecular Formula

C14H10ClFO

Molecular Weight

248.68 g/mol

InChI

InChI=1S/C14H10ClFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H

InChI Key

MFOUYNSALQZQNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Cl

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone, with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol, is a chemical compound classified as a ketone. It is recognized for its structural features, including a chloro group and a fluorophenyl substituent, which contribute to its unique chemical properties. The compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents and other organic compounds .

  • Chlorine atom: Aryl chlorides can be irritating to the skin and eyes and may be harmful if inhaled or ingested [].
  • Aromatic character: Aromatic hydrocarbons can be harmful if inhaled or absorbed through the skin in high concentrations [].
Typical of ketones. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in 2-chloro-1-(4-fluorophenyl)-2-phenylethanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Halogenation: The presence of the chloro substituent allows for further halogenation reactions under appropriate conditions.

Research indicates that 2-chloro-1-(4-fluorophenyl)-2-phenylethanone exhibits potential biological activity. It has been studied for its role as an intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. Additionally, studies have shown that related compounds may possess antimicrobial and antifungal activities, suggesting potential applications in medicine .

The synthesis of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone typically involves the following steps:

  • Reagents: Fluorobenzene and aluminum trichloride are used as key reagents.
  • Procedure:
    • In a three-necked flask, 150 g of fluorobenzene and 33 g of aluminum trichloride are combined.
    • The reaction mixture is cooled to 0 °C before adding a precursor compound dropwise.
    • After the addition, the mixture is heated to 80 °C for four hours.
    • The reaction is quenched by adding hydrochloric acid, followed by extraction and purification steps to yield the final product with an approximate yield of 85% .

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone has several applications:

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in synthesizing various pharmaceuticals.
  • Material Science: Its derivatives are explored for use in liquid crystal technology due to their electrooptical properties.
  • Research: Used in studies investigating molecular structures and vibrational characteristics, contributing to advancements in material science and medicinal chemistry.

Interaction studies have focused on the compound's behavior in biological systems and its reactivity with various nucleophiles. These studies help elucidate its potential therapeutic effects and inform the development of new drugs. Research has shown that similar compounds exhibit varying degrees of biological activity depending on their substituents, highlighting the importance of structural modifications .

Several compounds share structural similarities with 2-chloro-1-(4-fluorophenyl)-2-phenylethanone. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-ChloroacetophenoneContains a chloro group and acetophenone baseSimpler structure; lacks fluorine
4-FluorophenylacetoneFluorine on phenyl ringNo chlorine substituent
2-Bromo-1-(4-fluorophenyl)-2-phenylethanoneBromine instead of chlorineDifferent halogen; potential reactivity
2-Chloro-4'-fluoroacetophenoneSimilar ketonic structureDifferent positional substitution

The presence of both chlorine and fluorine in 2-chloro-1-(4-fluorophenyl)-2-phenylethanone contributes to its unique reactivity profile compared to these similar compounds, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

XLogP3

4

Dates

Last modified: 04-14-2024

Explore Compound Types